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Abstract

Fedratinib (formerly known as RP101075, SAR302503, and TG101348) is a selective inhibitor
of Janus kinase 2 (JAK2), a key enzyme in the signaling pathway that regulates blood cell
production.[1][2] Dysregulation of the JAK-STAT pathway is a hallmark of myeloproliferative
neoplasms (MPNSs), including myelofibrosis.[3] This technical guide provides an in-depth
overview of the discovery, development, mechanism of action, and clinical evaluation of
fedratinib, culminating in its approval for the treatment of intermediate-2 or high-risk primary or
secondary myelofibrosis.

Discovery and Development Timeline

The journey of fedratinib from a promising preclinical candidate to an approved therapeutic has
been marked by several key milestones and corporate transitions.

o Discovery at TargeGen: Fedratinib was originally discovered by TargeGen, Inc.

» Acquisition by Sanofi-Aventis: In 2010, Sanofi-Aventis acquired TargeGen and continued the
development of fedratinib.

e Clinical Hold: In 2013, the U.S. Food and Drug Administration (FDA) placed a clinical hold on
fedratinib's development due to concerns about potential cases of Wernicke's
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encephalopathy.

o Acquisition by Impact Biomedicines: In 2016, Impact Biomedicines acquired the rights to
fedratinib from Sanofi and worked to address the clinical hold.

e Acquisition by Celgene: Celgene acquired Impact Biomedicines in 2018, continuing the late-

stage development of the drug.

o FDA Approval: Fedratinib, under the brand name Inrebic, was approved by the FDA in
August 2019 for the treatment of adults with intermediate-2 or high-risk primary or secondary
(post-polycythemia vera or post-essential thrombocythemia) myelofibrosis.

Mechanism of Action

Fedratinib is a potent and selective inhibitor of JAK2. It also demonstrates inhibitory activity
against FMS-like tyrosine kinase 3 (FLT3). The primary mechanism of action involves the
inhibition of the JAK-STAT signaling pathway, which is constitutively activated in many patients
with myelofibrosis due to mutations in genes such as JAK2, CALR, or MPL. By inhibiting JAK2,
fedratinib blocks the phosphorylation of downstream STAT proteins, thereby preventing their
translocation to the nucleus and the subsequent transcription of genes involved in cell
proliferation and survival. This ultimately leads to the suppression of proliferation and induction

of apoptosis in malignant hematopoietic cells.

Signaling Pathway Diagram
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Caption: The JAK-STAT signaling pathway and the inhibitory action of Fedratinib.

Preclinical Studies
In Vitro Kinase and Cellular Assays

Fedratinib has demonstrated potent and selective inhibition of JAK2 in various in vitro assays.

Table 1: In Vitro Kinase Inhibitory Activity of Fedratinib
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Kinase IC50 (nM) Reference
JAK2 6

FLT3 25

RET 17

JAK3 169

Experimental Protocol: General Biochemical Kinase Assay
A general protocol for determining the IC50 of an inhibitor for JAK2 involves the following steps:

» Reaction Mixture Preparation: A reaction mixture is prepared containing a recombinant JAK2
enzyme, a suitable peptide substrate, and ATP in a buffered solution.

¢ |[nhibitor Addition: Fedratinib is added to the reaction mixture at various concentrations. A
control reaction without the inhibitor is also prepared.

e Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The
mixture is then incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60
minutes) to allow for substrate phosphorylation.

o Detection: The amount of phosphorylated substrate is quantified, often using methods like
radiometric assays or fluorescence-based detection.

e |C50 Calculation: The concentration of fedratinib that inhibits 50% of the kinase activity
(IC50) is determined from the dose-response curve.

Workflow for a Typical Biochemical Kinase Assay

Click to download full resolution via product page
Caption: A typical workflow for a biochemical kinase assay to determine IC50.

Cellular Proliferation and Apoptosis Assays
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Fedratinib has been shown to inhibit the proliferation and induce apoptosis in various cancer
cell lines, particularly those dependent on JAK2 signaling.

Table 2: Cellular Activity of Fedratinib

Cell Line Assay Endpoint Result Reference
HEL (human ] ] N
] Proliferation IC50 Not specified

erythroleukemia)
Ba/F3- _ _ -

Proliferation IC50 Not specified
JAK2V617F
cHL and MLBCL Proliferation Inhibition Dose-dependent
HEL and Ba/F3- ) )

Apoptosis Induction Dose-dependent

JAK2V617F

Experimental Protocol: General Cellular Proliferation Assay (XTT)

o Cell Seeding: A JAK2-dependent cell line (e.g., HEL or Ba/F3-JAK2V617F) is seeded into the
wells of a microplate.

o Compound Treatment: The cells are treated with a range of concentrations of fedratinib. A
vehicle control (e.g., DMSO) is also included.

 Incubation: The plates are incubated for a period that allows for multiple cell divisions (e.g.,
72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

 Viability Assessment: A viability reagent such as XTT (2,3-bis-(2-methoxy-4-nitro-5-
sulfophenyl)-2H-tetrazolium-5-carboxanilide) is added to the wells. Viable cells with active
metabolism reduce the XTT to a formazan dye.

o Measurement: The absorbance of the formazan product is measured using a
spectrophotometer.

e |C50 Calculation: The concentration of fedratinib that inhibits cell proliferation by 50% (IC50)
is calculated.
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Workflow for a Cellular Proliferation Assay
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 2. FRACTION: protocol of a phase Il study of Fedratinib and Nivolumab combination in
patients with myelofibrosis and resistance or suboptimal response to JAK-inhibitor treatment
of the German MPN study group (GSG-MPN) - PMC [pmc.ncbi.nim.nih.gov]

» 3. Janus kinase-2 inhibitor fedratinib in patients with myelofibrosis previously treated with
ruxolitinib (JAKARTA-2): a single-arm, open-label, non-randomised, phase 2, multicentre
study - PMC [pmc.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [The Discovery and Development of Fedratinib
(RP101075): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3321049#discovery-and-development-of-rp101075]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC11283433/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11283433/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11283433/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8207822/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8207822/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8207822/
https://www.benchchem.com/product/b3321049#discovery-and-development-of-rp101075
https://www.benchchem.com/product/b3321049#discovery-and-development-of-rp101075
https://www.benchchem.com/product/b3321049#discovery-and-development-of-rp101075
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3321049?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3321049?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

